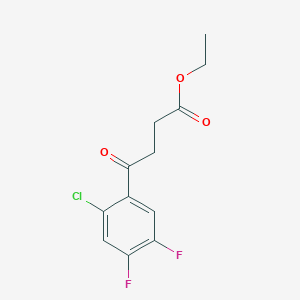

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

CAS No.: 951887-20-0

Cat. No.: VC2293279

Molecular Formula: C12H11ClF2O3

Molecular Weight: 276.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951887-20-0 |

|---|---|

| Molecular Formula | C12H11ClF2O3 |

| Molecular Weight | 276.66 g/mol |

| IUPAC Name | ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3 |

| Standard InChI Key | XMWURXIAEKEYQM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F |

Introduction

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is a synthetic intermediate widely used in organic chemistry research. It features a butanoate ester group, a ketone functionality, and a 2-chloro-4,5-difluorophenyl substituent, making it a versatile building block for synthesizing diverse heterocyclic compounds. This compound is particularly relevant in the development of novel pharmaceutical agents and agrochemicals due to its unique structure and reactivity .

Synthesis and Industrial Production

The synthesis of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate typically involves a two-step process, starting with the esterification of its corresponding acid with ethanol. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield by utilizing automated reactors that precisely control reaction parameters.

Applications in Research and Industry

This compound is used as a versatile intermediate in the synthesis of pharmaceutical agents and other complex organic molecules. Its unique structure enhances its reactivity and biological interactions, making it valuable for various applications in medicinal chemistry and organic synthesis.

Applications Overview:

| Field | Applications |

|---|---|

| Medicine | Development of novel pharmaceuticals |

| Agrochemicals | Production of new agrochemicals |

| Organic Synthesis | Intermediate for complex organic molecules |

Biological Activity and Mechanism of Action

While specific biological activities of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate are not detailed in available sources, compounds with similar structures often exhibit significant biological effects due to their halogenated phenyl rings. These effects can include interactions with specific molecular targets, potentially inhibiting enzymes or receptors.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is distinct from its analogs due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution influences its reactivity, stability, and biological activity compared to compounds lacking one or both of these halogens.

Comparison Table:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | Lacks fluorine | Lower biological activity |

| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | Lacks chlorine | Different reactivity profile |

| Ethyl 4-(4-bromophenyl)-4-oxobutanoate | Contains bromine instead of chlorine | Different stability and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume